GcNeu

Vue d'ensemble

Description

GcNeu (or Glucosylceramide Neuraminidase) is an enzyme that is naturally found in humans and other animals. It is a glycoside hydrolase responsible for the hydrolysis of glycosylceramides to their corresponding free fatty acids and monosaccharides. This enzyme is involved in a variety of biological processes including the metabolism of glycans, glycolipids, and glycosylated proteins. The enzyme has been studied extensively in recent years, and its role in various diseases and medical conditions is becoming increasingly understood.

Applications De Recherche Scientifique

Gene Editing and Medical Science

Neu5Gc is a crucial component in the field of gene editing and medical science . It plays a significant role in the CRISPR/Cas9 system, a bacterial adaptive immune system developed into a genome editing technology. This system has revolutionized genome engineering in all branches of biological science, including agriculture, research, and medicine .

Cancer Research

Neu5Gc has been found on human cancer cells and in various human tissues due to dietary incorporation . The presence of Neu5Gc in humans can instigate an immune response, as it is recognized as a foreign substance by the human immune system. This recognition leads to the production of anti-Neu5Gc antibodies, subsequently resulting in chronic inflammation . When Neu5Gc is consumed excessively or frequently, it may contribute to the development of heart disease and cancer .

Bacterial Infection Research

Neu5Gc plays a significant role in mediating infections by certain pathogens . Exposure to lipopolysaccharide (LPS), a Gram-negative bacterial endotoxin, leads to loss of Neu5Gc biosynthesis in pig small intestinal cells. This LPS-induced Neu5Gc loss was accompanied by decreased CMAH transcript levels .

Red Meat Safety Research

Neu5Gc is a new hot topic in red meat safety research . Consumption of animal-derived foods that contain Neu5Gc, such as red meat, can instigate an immune response in humans, as Neu5Gc is recognized as a foreign substance by the human immune system .

Biofilm Formation

Neu5Gc has been used as a sugar in microtiter biofilm methodologic approach for the enhancement of biofilm formation .

Determination of Sialic Acids

Neu5Gc has been used as a standard for the determination of sialic acids in the nervous system of silkworm and to find the variations of sialic acids among different developmental stages .

Glycome Analysis

Neu5Gc, a component of non-human milk and colostrums, is used as a reference to analyse changes of the glycome during lactation .

Xenotransplantation

Neu5Gc, a xenoantigen, is involved in antigenic reactions (antibody-mediated hyperacute rejection) during xenotransplantion .

Mécanisme D'action

Target of Action

N-Glycolyl Neuraminic Acid (Neu5Gc) is a sialic acid molecule found in most non-human mammals . It is commonly found at the outermost position of glycan chains at the surface of most mammalian cells . The primary targets of Neu5Gc are the glycan chains of cell-surface glycoconjugates in mammals .

Mode of Action

Neu5Gc interacts with its targets, the glycan chains of cell-surface glycoconjugates, by being added to them . This addition occurs in the Golgi apparatus of a cell . The interaction of Neu5Gc with its targets results in changes in the glycan chains of cell-surface glycoconjugates .

Biochemical Pathways

The only known pathway for the synthesis of Neu5Gc is the conversion of CMP-N-acetylneuraminic acid (CMP-Neu5Ac) to CMP-Neu5Gc, catalyzed by the cytidine monophospho-N-acetylneuraminic acid hydroxylase (Cmah) . These CMP-activated sialic acids serve as precursors for glycan assembly in the Golgi apparatus . A degradative pathway to eliminate Neu5Gc and regulate Neu5Gc levels in mammalian cells involves enzymatic conversion of Neu5Gc to N-glycolylglucosamine-6-phosphate (GlcNGc-6P) via N-glycolylmannosamine (ManNGc) and GlcNGc .

Pharmacokinetics

Humans lack endogenous Neu5Gc biosynthesis due to an inactivating deletion in the human CMAH gene . Humans incorporate exogenous neu5gc from animal-derived food products (primarily meats of mammalian origin) into endogenous cellular glycoconjugates . This suggests that the bioavailability of Neu5Gc in humans is influenced by dietary intake.

Result of Action

The incorporation of Neu5Gc into human cells can lead to various molecular and cellular effects. For instance, in vitro experiments have shown that Neu5Gc incorporated in human umbilical vein endothelial cells (HUVECs) can interact with anti-Neu5Gc antibodies and lead to antibody-dependent binding, complement deposition, endothelial activation, selectin expression, increased cytokine expression, and monocyte binding .

Action Environment

The action, efficacy, and stability of Neu5Gc can be influenced by various environmental factors. For example, the presence of Neu5Gc in human cells can be influenced by dietary intake, as humans incorporate exogenous Neu5Gc from animal-derived food products into endogenous cellular glycoconjugates . Furthermore, the presence of Neu5Gc in cells may become more common in the future, yet the presence of Neu5Gc in their products remains a significant concern, as it can also be metabolically incorporated from exogenous sources (i.e., from the growth media) .

Propriétés

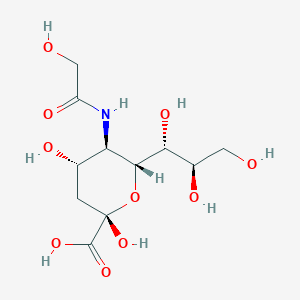

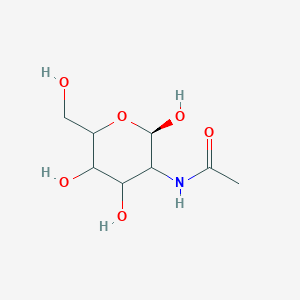

IUPAC Name |

(2S,4S,5R,6R)-2,4-dihydroxy-5-[(2-hydroxyacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO10/c13-2-5(16)8(18)9-7(12-6(17)3-14)4(15)1-11(21,22-9)10(19)20/h4-5,7-9,13-16,18,21H,1-3H2,(H,12,17)(H,19,20)/t4-,5+,7+,8+,9+,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDJKUWYYUZCUJX-AJKRCSPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)NC(=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H](O[C@@]1(C(=O)O)O)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Glycolylneuraminic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000833 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

(2S,4S,5R,6R)-2,4-Dihydroxy-5-(2-hydroxyacetamido)-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid | |

CAS RN |

1113-83-3 | |

| Record name | N-Glycolylneuraminic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Glycolylneuraminic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000833 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

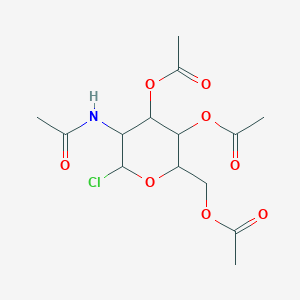

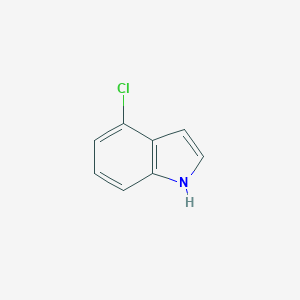

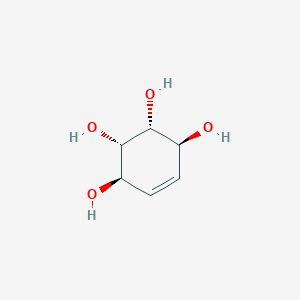

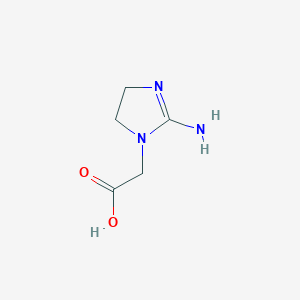

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of NeuGc?

A1: The molecular formula of NeuGc is C11H19NO10, and its molecular weight is 309.27 g/mol.

Q2: Where is NeuGc typically found?

A3: NeuGc is found in various mammals, including horses, pigs, and mice, but is absent in humans, ferrets, and birds. [, , ]

Q3: What is the role of NeuGc in the context of gangliosides?

A4: NeuGc is a component of various gangliosides, complex glycosphingolipids found on cell surfaces. These gangliosides, such as GM3(NeuGc), GM2(NeuGc), and GD3(NeuGc-NeuGc), play roles in cell signaling, proliferation, and differentiation. [, , , , ]

Q4: How does the expression of NeuGc-containing gangliosides differ between healthy and cancerous tissues?

A5: While absent in healthy human tissues, NeuGc-containing gangliosides are often expressed in human cancers like melanoma, colon cancer, and non-small cell lung cancer. [, , , , , ] This aberrant expression is attributed to the incorporation of NeuGc from dietary sources, particularly red meat. [, ]

Q5: How does NeuGc contribute to the Hanganutziu-Deicher (HD) antigen?

A6: The HD antigen is characterized by the presence of NeuGc-containing gangliosides. These gangliosides act as antigens in humans, triggering immune responses, especially in individuals with high titers of anti-NeuGc antibodies. [, , , , ]

Q6: Is there a link between NeuGc and immune responses?

A7: Yes, NeuGc is considered a xenoantigen in humans, triggering immune responses that pose challenges in xenotransplantation. [, , ] The presence of NeuGc on pig tissues, a potential source for xenotransplantation, elicits antibody-mediated rejection responses in humans. [, ]

Q7: How does NeuGc expression influence the infectivity of certain pathogens?

A8: Some pathogens, like certain strains of Escherichia coli and porcine rotavirus, utilize NeuGc-containing gangliosides as receptors for host cell binding and infection. [, , ] The NeuGc moiety is crucial for this interaction, as demonstrated by the high binding affinity of Escherichia coli K99 fimbriae to NeuGcLacCer. []

Q8: Can you elaborate on the role of NeuGc in T cell activation?

A9: Research indicates that GD1c(NeuGc,NeuGc), a predominant ganglioside in rat T cells, plays a role in T cell activation. Anti-GD1c(NeuGc,NeuGc) antibodies enhance ConA-induced T cell proliferation, particularly when combined with anti-CD3 and anti-CD4 stimulation. []

Q9: How does hypoxia affect NeuGc expression in cancer cells?

A10: Hypoxic conditions, a hallmark of the tumor microenvironment, induce the expression of sialin, a sialic acid transporter. This leads to increased uptake of NeuGc, contributing to the higher expression of NeuGc-containing gangliosides, particularly NeuGc-GM2, in hypoxic cancer cells. []

Q10: What are the implications of NeuGc expression in cancer for immunotherapy?

A11: The unique presence of NeuGc on tumor cells makes it a potential target for immunotherapy. [, , , ] Strategies like anti-idiotype vaccines, such as racotumomab, aim to elicit anti-NeuGc antibody responses for targeted cancer therapy. [, ]

Q11: What is the significance of CMAH knockout mice in studying NeuGc?

A12: CMAH knockout mice, lacking the CMAH gene, serve as valuable models for studying the role of NeuGc in xenotransplantation and other areas. [, ] These mice are completely deficient in NeuGc and produce anti-NeuGc antibodies, allowing researchers to investigate the immunological consequences of NeuGc incompatibility.

Q12: How does the absence of NeuGc in humans impact the development of therapies targeting NeuGc in other species?

A13: The lack of NeuGc in humans allows for the development of highly specific therapies targeting this antigen in other species without the risk of off-target effects in humans. This is particularly relevant for xenotransplantation, where minimizing immune rejection is crucial. [, , ]

Q13: What are the potential challenges in developing NeuGc-targeted therapies?

A14: While promising, developing NeuGc-targeted therapies faces challenges. One challenge is the potential for off-target effects due to the presence of NeuGc in dietary sources, particularly red meat. [] Additionally, the heterogeneity of NeuGc expression in different tissues and tumor types needs careful consideration for therapeutic development.

Q14: What are some common methods used to detect and quantify NeuGc?

A14: Common methods include:

- Thin-layer chromatography (TLC) immunostaining: This technique separates gangliosides based on their polarity and uses specific antibodies to detect NeuGc-containing species. [, , , , ]

- High-pH anion-exchange chromatography coupled with pulsed amperometric detection (HPAEC-PAD): This technique offers high sensitivity and resolution for analyzing the carbohydrate composition of gangliosides, including NeuGc. []

- Fast atom bombardment mass spectrometry (FAB-MS): This technique is used to determine the molecular mass and fragmentation patterns of gangliosides, aiding in structural characterization. [, ]

- Gas chromatography-mass spectrometry (GC-MS): This technique allows for the quantitative determination of NeuGc in various biological samples. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13534.png)